
4-Chloro-3-phenylpyridine
Übersicht
Beschreibung
4-Chloro-3-phenylpyridine is a chemical compound with the molecular formula C11H8ClN . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of 4-Chloro-3-phenylpyridine and similar compounds often involves electrophilic substitution reactions . A study describes the synthesis of a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives, which were characterized by physical and spectral methods .Molecular Structure Analysis
The molecular structure of 4-Chloro-3-phenylpyridine can be analyzed using various spectroscopic techniques. The ChemSpider database provides information on its average mass (189.641 Da) and monoisotopic mass (189.034531 Da) .Chemical Reactions Analysis
4-Chloro-3-phenylpyridine, like other pyridine derivatives, can undergo various chemical reactions. Electrophilic aromatic substitution is a common type of reaction involving aromatic rings . A study on the synthesis of novel pyrazole derivatives containing phenylpyridine moieties discusses the herbicidal activities of these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-3-phenylpyridine can be determined using various experimental and theoretical methods . These properties include color, density, hardness, and melting and boiling points .Wissenschaftliche Forschungsanwendungen
Synthesis and Photophysical Properties of Cyclometalated Iridium(III) Complexes : Functionalized polypyridine ligands, including derivatives of 4-Chloro-3-phenylpyridine, have been used to synthesize new Ir(III) cyclometalated compounds. These compounds exhibit luminescence and are studied for their redox and absorption properties, indicating potential applications in photophysical and electrochemical fields (Neve et al., 1999).
Herbicidal Activity : A study on the synthesis of novel phenylpyridines based on molecular modeling, including derivatives of 4-Chloro-3-phenylpyridine, showed that these compounds act as herbicides by inhibiting protoporphyrinogen-IX-oxidase. This finding suggests applications in agriculture for weed control (Schäfer et al., 2003).
Formation of Metal Complexes : Research has been conducted on the reaction of 4-Chloro-3-phenylpyridine derivatives with various alcohols to form metal complexes, which are characterized by spectroscopic methods. These findings are important for understanding the chemistry of metal-ligand interactions and may have implications in material science and coordination chemistry (Liu et al., 2001).
Aromatic Substitution Reactions : Studies on the reaction of phenyllithium with 3-alkylpyridines, including 4-Chloro-3-phenylpyridine, have contributed to understanding steric effects and the quantitative analysis of isomer ratios in organic synthesis (Abramovitch & Giam, 1962).
Nonlinear Absorbing Cationic Iridium(III) Complexes : Research on Ir(III) complexes bearing benzothiazolylfluorene motif on phenylpyridine ligands, including 4-Chloro-3-phenylpyridine, explored their photophysical properties and potential as nonlinear absorbing materials. This has implications for the development of materials with specific optical properties (Li et al., 2013).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Zukünftige Richtungen
Future research could focus on the synthesis of novel derivatives of 4-Chloro-3-phenylpyridine and their potential applications. For instance, a study discusses the synthesis of novel pyrazole derivatives containing phenylpyridine moieties with herbicidal activity . Another study focuses on the structural, energetic, and vibrational properties of monosubstituted pyridines .
Eigenschaften
IUPAC Name |
4-chloro-3-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDFQQZOWRUBEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376571 | |
| Record name | 4-chloro-3-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-phenylpyridine | |
CAS RN |
19069-63-7 | |
| Record name | 4-Chloro-3-phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19069-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-3-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



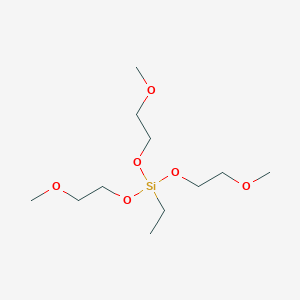
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)


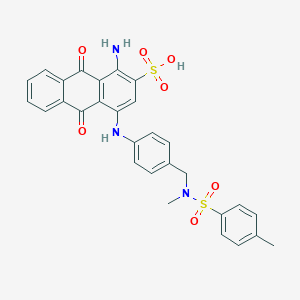
![Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-](/img/structure/B96239.png)
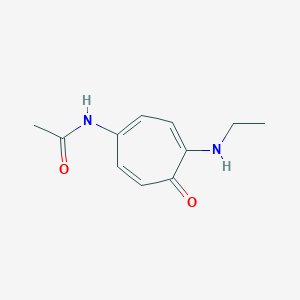
![[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine](/img/structure/B96241.png)
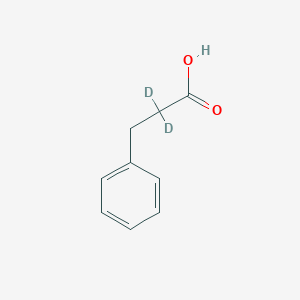

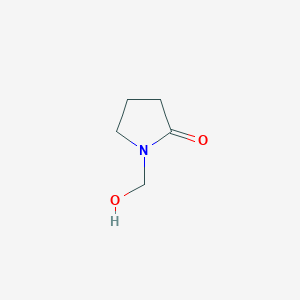
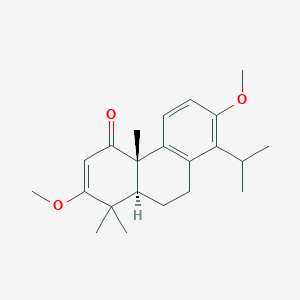

![6-Bromobenzo[b]thiophene](/img/structure/B96252.png)